molecular formula C22H22N4O5 B051562 Thaxtomin B CAS No. 122380-19-2

Thaxtomin B

Cat. No. B051562
M. Wt: 422.4 g/mol
InChI Key: PCCPGPMTZJOQFC-PGRDOPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thaxtomin B is a phytotoxin produced by the bacterium Streptomyces scabies. It is known for its ability to cause common scab disease in potatoes, which results in unsightly lesions on the tubers. However, recent research has shown that Thaxtomin B has potential applications in the field of scientific research.

Scientific Research Applications

  • Biosynthesis and Enzymatic Activity : Thaxtomin B is a product of non-ribosomal peptide synthetase modules, TxtA and TxtB, which are involved in its biosynthetic pathway. This pathway includes the unique substrate 4-nitrotryptophan, which plays a crucial role in thaxtomin biosynthesis (Johnson et al., 2009).

  • Impact on Plant Cell Wall and Growth : Research demonstrates that thaxtomin B affects the density of cellulose synthase complexes, alters the expression of cell wall genes, and influences the composition of cell walls in plants. This results in changes to cellulose, pectin, and hemicellulose levels, leading to ectopic lignification and impacting plant growth (Bischoff et al., 2009).

  • Herbicidal Properties : Thaxtomin B displays potent herbicidal activity, making it an active ingredient in bioherbicides. Its effects are comparable to known cellulose biosynthetic inhibitors and it's particularly effective against certain weeds. However, it lacks the systemic toxicity necessary for broad-spectrum weed control (King et al., 2001).

  • Induction of Programmed Cell Death : Thaxtomin B can trigger programmed cell death in Arabidopsis thaliana, a process that is genetically controlled and involves DNA fragmentation. It resembles apoptosis and is different from the typical hypersensitive response observed in plant-pathogen interactions (Duval et al., 2005).

  • Synthesis and Analogues : Efforts have been made to synthesize thaxtomin B and its analogues, with studies exploring the structure-activity relationship and herbicidal activities. These efforts aim to develop effective compounds with herbicidal properties, which can be used in agriculture (Zhang et al., 2015).

  • Biotechnological Production and Applications : High-yield production of thaxtomins, including thaxtomin B, has been achieved in nonpathogenic Streptomyces strains. This advancement is significant for agricultural applications, particularly for the development of bioherbicides (Jiang et al., 2018).

properties

CAS RN

122380-19-2

Product Name

Thaxtomin B

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

(3R,6S)-3-benzyl-3-hydroxy-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione

InChI

InChI=1S/C22H22N4O5/c1-24-18(11-15-13-23-16-9-6-10-17(19(15)16)26(30)31)20(27)25(2)22(29,21(24)28)12-14-7-4-3-5-8-14/h3-10,13,18,23,29H,11-12H2,1-2H3/t18-,22+/m0/s1

InChI Key

PCCPGPMTZJOQFC-PGRDOPGGSA-N

Isomeric SMILES

CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]

SMILES

CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]

synonyms

thaxtomin B
thaxtomine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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